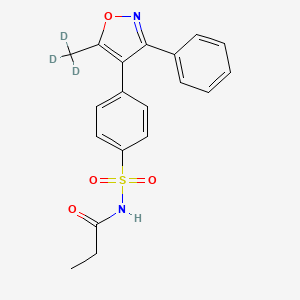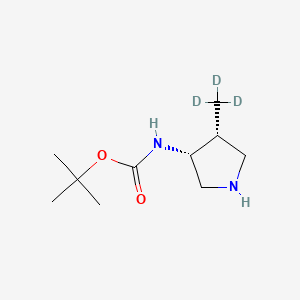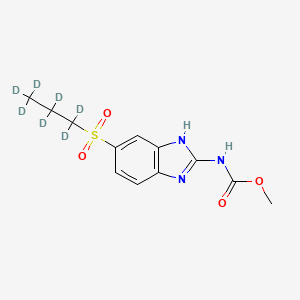
Nefazodone-d6 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nefazodona-d6 (dihidrocloruro) es una versión deuterada del clorhidrato de nefazodona, un antidepresivo de fenilpiperazina. Este compuesto se utiliza principalmente en la investigación científica para estudiar la farmacocinética y los perfiles metabólicos de la nefazodona. El marcado con deuterio permite un seguimiento y cuantificación más precisos en varios métodos analíticos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de nefazodona-d6 (dihidrocloruro) implica la incorporación de átomos de deuterio en la molécula de nefazodona. Esto se logra típicamente mediante el uso de reactivos deuterados en el proceso de síntesis. Un método común implica la reacción de semicarbazida dihidrocloruro con ortopionato de trietilo en presencia de cloruro de trimetilsililo y ácido clorhídrico .
Métodos de Producción Industrial: La producción industrial de nefazodona-d6 (dihidrocloruro) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica a menudo mediante técnicas de cristalización para obtener la forma de sal de dihidrocloruro .
Análisis De Reacciones Químicas
Tipos de Reacciones: Nefazodona-d6 (dihidrocloruro) experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede utilizar para estudiar las vías metabólicas de la nefazodona.
Reducción: Las reacciones de reducción ayudan a comprender la estabilidad y la reactividad del compuesto.
Sustitución: Las reacciones de sustitución son útiles para modificar la estructura química para estudios adicionales.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean disolventes halogenados y catalizadores como paladio sobre carbono.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir análogos deuterados .
Aplicaciones Científicas De Investigación
Nefazodona-d6 (dihidrocloruro) se utiliza ampliamente en la investigación científica, que incluye:
Química: Sirve como un estándar de referencia en química analítica para la cuantificación de la nefazodona.
Biología: El compuesto se utiliza para estudiar las vías metabólicas y la farmacocinética de la nefazodona en sistemas biológicos.
Medicina: La investigación sobre nefazodona-d6 (dihidrocloruro) ayuda a comprender el mecanismo de acción del fármaco y los posibles efectos secundarios.
Mecanismo De Acción
Nefazodona-d6 (dihidrocloruro) ejerce sus efectos actuando como antagonista en los receptores postsinápticos de serotonina tipo 2 (5-HT2) e inhibiendo la recaptación presináptica de serotonina. Esta doble acción ayuda a aliviar los síntomas de la depresión al aumentar los niveles de serotonina en el cerebro. El compuesto también tiene una inhibición moderada de la recaptación de noradrenalina, lo que contribuye a sus efectos antidepresivos .
Compuestos Similares:
Trazodona: Estructuralmente similar pero con diferentes propiedades farmacocinéticas.
Antidepresivos de Fenilpiperazina: Incluye compuestos como buspirona y aripiprazol, que tienen diferentes mecanismos de acción y usos terapéuticos.
Singularidad: Nefazodona-d6 (dihidrocloruro) es única debido a su marcado con deuterio, que permite un seguimiento preciso en estudios farmacocinéticos. Esta característica la hace invaluable en entornos de investigación donde la cuantificación y el análisis precisos son cruciales .
Comparación Con Compuestos Similares
Trazodone: Structurally similar but with different pharmacokinetic properties.
Phenylpiperazine Antidepressants: Includes compounds like buspirone and aripiprazole, which have varying mechanisms of action and therapeutic uses.
Uniqueness: Nefazodone-d6 (dihydrochloride) is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature makes it invaluable in research settings where accurate quantification and analysis are crucial .
Propiedades
Fórmula molecular |
C25H34Cl3N5O2 |
|---|---|
Peso molecular |
549.0 g/mol |
Nombre IUPAC |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;dihydrochloride |
InChI |
InChI=1S/C25H32ClN5O2.2ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;;/h3-6,8-11,20H,2,7,12-19H2,1H3;2*1H/i7D2,12D2,13D2;; |
Clave InChI |
UDIJNXYVWPGKLV-VKHGYFGDSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4.Cl.Cl |
SMILES canónico |
CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


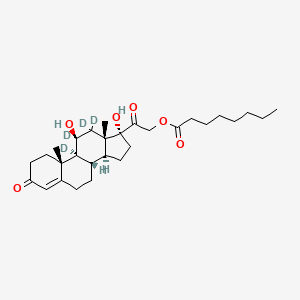
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
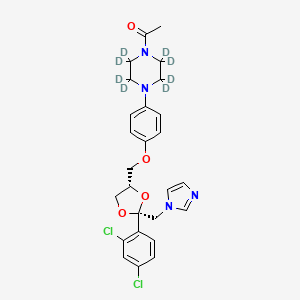
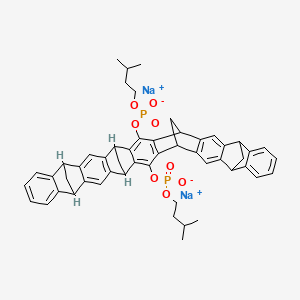
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)
